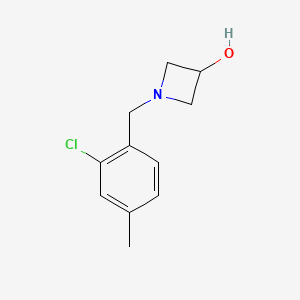

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol

CAS No.: 1702445-80-4

Cat. No.: VC3111625

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1702445-80-4 |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |

| Standard InChI | InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 |

| Standard InChI Key | ZCARUUJGGRILCZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CN2CC(C2)O)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)CN2CC(C2)O)Cl |

Introduction

Chemical Identity and Fundamental Properties

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol represents an important member of the azetidine family, characterized by its distinctive structural elements. The compound is defined by the following properties:

| Property | Value |

|---|---|

| Common Name | 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol |

| CAS Number | 1702445-80-4 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Structure | Four-membered azetidine ring with 3-hydroxyl group and N-substituted 2-chloro-4-methylbenzyl group |

| Physical State | Not specified in available literature |

| Solubility | Not reported in reviewed sources |

The compound contains a secondary alcohol functional group at the 3-position of the azetidine ring, which contributes to its hydrogen-bonding capabilities and potential reactivity in various chemical transformations. The 2-chloro-4-methylbenzyl substituent at the nitrogen atom provides lipophilicity and potential for specialized interactions with biological targets .

Structural Characteristics and Molecular Features

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol possesses several distinct structural features that influence its chemical behavior and biological interactions:

Core Structure

The foundation of the molecule is the azetidine ring - a highly strained four-membered nitrogen-containing heterocycle. This ring system creates a unique spatial arrangement that differs significantly from larger heterocycles such as pyrrolidines or piperidines. The strained nature of the azetidine ring contributes to:

-

Increased reactivity in certain chemical processes

-

Distinctive conformational properties that can enhance binding to biological targets

-

Specific dihedral angles that influence the orientation of substituents

Functional Groups and Substituents

The compound features two key functional elements beyond its azetidine core:

-

The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, potentially enabling interactions with diverse biological targets. This functional group also provides a handle for further chemical modifications.

-

The 2-chloro-4-methylbenzyl group attached to the nitrogen atom contributes several important characteristics:

-

The chlorine atom at the ortho position creates an electron-withdrawing effect and potential halogen bonding site

-

The methyl group at the para position adds lipophilicity and may influence the electron density distribution in the aromatic ring

-

The benzyl linkage provides conformational flexibility between the azetidine core and the aromatic component

-

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol and related compounds provides valuable insights for potential optimization strategies.

Key Structural Elements Influencing Activity

Several structural features may significantly impact the biological activity and physicochemical properties:

-

Azetidine Ring: The four-membered ring creates a specific spatial arrangement that differs from larger heterocycles. Its conformational constraints can lead to favorable binding interactions with specific protein targets .

-

3-Hydroxyl Group: This functional group serves as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also provides a site for further derivatization to modulate activity and pharmacokinetic properties .

-

2-Chloro-4-methylbenzyl Substituent: The halogen and methyl substituents on the aromatic ring influence:

Comparative Analysis with Related Compounds

Comparing 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol with structurally related compounds provides valuable insights:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 1-[2-Chloro-4-(hydroxymethyl)phenyl]azetidin-3-ol | Hydroxymethyl instead of methyl at 4-position | Increased hydrophilicity, additional H-bonding capability |

| 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol | Bromine instead of chlorine, fluoro at 5-position | Different electronic properties, potential altered binding profile |

| 4-({1-[(2-Chloro-4-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile | Pyridine-2-carbonitrile ether at 3-position instead of hydroxyl | Enhanced lipophilicity, additional H-bond acceptors |

These structural variations highlight the potential for fine-tuning the properties of the azetidin-3-ol scaffold through systematic modifications .

Recent Research Developments

Recent investigations involving compounds structurally related to 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol have focused on several key areas:

Enzyme Inhibition Studies

Recent studies have explored the potential of structurally similar compounds as inhibitors of MAGL, a key enzyme in endocannabinoid metabolism. Key findings include:

-

Development of novel spiro derivatives containing the 3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl moiety as potent and reversible MAGL inhibitors .

-

Demonstration of a unique binding mode to MAGL utilizing interactions with Arg57 and His121, differing from traditional MAGL inhibitors .

-

In vivo studies showing significant pharmacodynamic changes, including 2-arachidonoylglycerol (2-AG) increase and arachidonic acid (AA) decrease at doses of 0.3-10 mg/kg (p.o.) for related compounds .

Synthetic Methodology Advancements

New approaches for synthesizing azetidine derivatives have emerged, including:

-

Oxidative allene amination for the synthesis of azetidin-3-ones, which can serve as precursors to azetidin-3-ols through reduction .

-

Improved procedures for introducing substituents onto the azetidine nitrogen, including optimized conditions for N-alkylation reactions .

-

Stereoselective synthesis methods enabling the preparation of enantiomerically pure azetidine derivatives, which is crucial for biological applications where stereochemistry significantly impacts activity .

Future Research Directions

Based on current literature and the unique structural features of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol, several promising research directions emerge:

Medicinal Chemistry Optimization

Future medicinal chemistry efforts might focus on:

-

Systematic modification of the benzyl substituent pattern to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of various substituents at the 3-hydroxyl position to develop prodrugs or compounds with enhanced bioavailability.

-

Investigation of stereochemical aspects, particularly the preparation and biological evaluation of individual stereoisomers to identify optimal configurations for specific targets .

Expanded Biological Evaluation

Additional biological investigations could include:

-

Screening against broader panels of enzymes and receptors to identify novel targets beyond the currently known activities.

-

Detailed mechanistic studies to elucidate binding modes and interaction profiles with identified targets.

-

In vivo evaluation of promising derivatives in relevant disease models, particularly those involving the endocannabinoid system .

Advanced Synthetic Approaches

Development of improved synthetic methodologies might include:

-

Scalable, environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents.

-

Stereocontrolled synthesis methods for accessing specific stereoisomers with high enantiopurity.

-

Diversity-oriented synthesis approaches to rapidly generate libraries of azetidin-3-ol derivatives for structure-activity relationship studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume